molecular formula C21H21N3O3S2 B381780 Ethyl 4-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzoate CAS No. 315694-59-8

Ethyl 4-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzoate

Cat. No.: B381780
CAS No.: 315694-59-8
M. Wt: 427.5g/mol
InChI Key: ARBIXLSVTNMSCI-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.5g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzoate is a complex organic compound with significant potential in pharmaceutical research due to its unique structural features and biological properties. This article explores its biological activity, mode of action, and relevant research findings.

  • Molecular Formula: C21H21N3O3S2
  • Molecular Weight: 427.5 g/mol
  • IUPAC Name: Ethyl 4-[2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamido]benzoate

The compound's biological activity is believed to stem from its ability to interact with specific molecular targets within cells, potentially influencing various biochemical pathways. The presence of sulfur and nitrogen atoms in its structure suggests that it may participate in redox reactions and enzyme inhibition.

Potential Targets:

  • Enzymatic Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation: It could act on specific receptors affecting signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs possess antimicrobial properties. Ethyl 4-[2-(...) has been tested against several bacterial strains, demonstrating significant inhibition zones in agar diffusion assays.

Cytotoxicity

In vitro studies reveal that this compound displays cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The IC50 values indicate a promising potential for further development as an anticancer agent.

Case Studies

  • Study on Antimicrobial Effects:
    • Objective: To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Method: Agar well diffusion method was used.
    • Results: The compound showed a notable zone of inhibition against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment:
    • Objective: To determine the cytotoxic effects on human cancer cell lines.
    • Method: MTT assay was employed to assess cell viability.
    • Results: The compound exhibited IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating significant cytotoxicity.

Research Findings Summary Table

Biological ActivityMethod UsedResults
Antimicrobial ActivityAgar Well DiffusionSignificant inhibition against S. aureus and E. coli
CytotoxicityMTT AssayIC50: HeLa (15 µM), MCF-7 (20 µM)

Pharmacokinetics

The pharmacokinetic profile of Ethyl 4-[2-(...)] is essential for understanding its bioavailability and therapeutic potential:

Absorption:

The compound's solubility in organic solvents suggests good absorption characteristics when administered via appropriate routes.

Distribution:

Due to its lipophilic nature, the compound may distribute widely in tissues, potentially affecting multiple organ systems.

Metabolism:

The presence of sulfur and nitrogen indicates possible metabolic pathways involving cytochrome P450 enzymes.

Excretion:

Further studies are needed to elucidate the excretion pathways for this compound.

Properties

IUPAC Name

ethyl 4-[[2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-3-27-21(26)13-7-9-14(10-8-13)24-17(25)11-28-19-18-15-5-4-6-16(15)29-20(18)23-12(2)22-19/h7-10H,3-6,11H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBIXLSVTNMSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)CCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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